molecular formula C15H10Cl2N4O6 B609759 Opicapone CAS No. 923287-50-7

Opicapone

Cat. No.: B609759
CAS No.: 923287-50-7
M. Wt: 413.2 g/mol
InChI Key: ASOADIZOVZTJSR-UHFFFAOYSA-N
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Description

Opicapone is a medication used as an adjunctive treatment for Parkinson’s disease. It is a potent, reversible, and peripherally-acting inhibitor of the enzyme catechol-O-methyltransferase. This enzyme is involved in the breakdown of various catecholamines, including dopamine. By inhibiting this enzyme, this compound helps to prolong the effects of levodopa, a common treatment for Parkinson’s disease, thereby improving motor function and reducing motor fluctuations in patients .

Biochemical Analysis

Biochemical Properties

Opicapone interacts with the enzyme catechol-o-methyltransferase (COMT), which is involved in the breakdown of various catecholamines including dopamine . By inhibiting COMT, this compound prolongs the half-life of levodopa, increasing its bioavailability and reducing the peripheral ups and downs of levodopa in plasma .

Cellular Effects

This compound influences cell function by blocking the peripheral degradation of L-Dopa mediated by COMT . This results in an increase in the levels of dopamine in the parts of the brain that control movement and coordination . It enhances the effects of levodopa, a copy of the neurotransmitter dopamine that can be taken by mouth .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking an enzyme that is involved in the breakdown of levodopa in the body called catechol-O-methyltransferase (COMT) . It is peripherally selective and does not inhibit COMT in the brain . As a result of its COMT inhibition, levodopa remains active for longer .

Temporal Effects in Laboratory Settings

The beneficial effects of adjunctive this compound on motor fluctuations were maintained during 1 year of treatment in open-label extension studies . These improvements were noninferior to those with entacapone .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the search results, it is known that this compound has a long duration of action: following administration of a 50 mg dose, COMT inhibition lasted for more than 24 hours .

Metabolic Pathways

This compound can be metabolized through different pathways, such as sulfation, methylation (by COMT), reduction, glucuronidation, and glutathione conjugation . Among them, sulfation is the primary metabolic pathway and BIA 9-1103 (this compound sulfate) is the major metabolite (inactive) of this compound .

Transport and Distribution

It is known that this compound is a peripherally-acting COMT inhibitor .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. It is known that this compound is peripherally selective and does not inhibit COMT in the brain .

Preparation Methods

The synthesis of opicapone involves several steps. One of the methods includes the condensation of 3,4-dibenzyloxy-5-nitrobenzoic acid with (Z)-2,5-dichloro-N’-hydroxy-4,6-dimethylnicotinimidamide in the presence of N,N’-carbonyl diimidazole in N,N’-dimethylformamide. The crude condensation intermediate is then subjected to tetrabutylammonium fluoride-mediated cyclization in tetrahydrofuran to give a 1,2,4-oxadiazole derivative. This derivative is purified by precipitation in a mixture of dichloromethane and diethyl ether and recrystallized in isopropyl alcohol .

Chemical Reactions Analysis

Opicapone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can also undergo reduction reactions, particularly in the liver where it is metabolized.

    Substitution: The compound can participate in substitution reactions, particularly involving its nitro and chloro groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically metabolites that are excreted from the body .

Scientific Research Applications

Opicapone is primarily used in the field of medicine, particularly for the treatment of Parkinson’s disease. It is used as an adjunctive therapy to levodopa and dopa decarboxylase inhibitors in adults with Parkinson’s disease experiencing end-of-dose motor fluctuations. The compound has been shown to improve motor function and reduce the duration of “off” episodes in patients .

In addition to its medical applications, this compound is also used in scientific research to study the mechanisms of catechol-O-methyltransferase inhibition and its effects on dopamine metabolism. This research has implications for the development of new treatments for Parkinson’s disease and other neurological disorders .

Mechanism of Action

Opicapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase. This enzyme is responsible for the breakdown of levodopa, a precursor to dopamine. By inhibiting this enzyme, this compound increases the availability of levodopa, allowing more of it to reach the brain and be converted into dopamine. This helps to restore the levels of dopamine in the brain, improving motor function and reducing the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Opicapone is similar to other catechol-O-methyltransferase inhibitors such as entacapone and tolcapone. it has several unique features:

Similar compounds include:

This compound’s unique combination of potency, duration of action, and safety makes it a valuable option for the management of Parkinson’s disease.

Properties

IUPAC Name

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOADIZOVZTJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026417
Record name Opicapone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

minimal
Record name Opicapone
Source DrugBank
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Mechanism of Action

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
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CAS No.

923287-50-7
Record name Opicapone
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Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opicapone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate
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Record name OPICAPONE
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